2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the reward system and addiction. By blocking the dopamine D3 receptor, this compound can reduce the reinforcing effects of drugs of abuse and potentially reduce addiction-related behaviors. It can also modulate the release of dopamine in the prefrontal cortex, which is involved in cognitive and emotional processing.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It can reduce the release of dopamine in the nucleus accumbens, which is involved in the reward system. It can also increase the release of serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, it can increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that this compound has low solubility in water, which can make it challenging to administer in animal studies.
Orientations Futures
There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide. One direction is to further investigate its potential therapeutic applications in addiction, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, it would be interesting to investigate the long-term effects of this compound on neuronal growth and plasticity.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide involves several steps. The first step is the condensation of 2-indanone with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2-indanone. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-(3-pyridinyl)ethyl)-2-indanone. The final step involves the reaction of 2-(2-(3-pyridinyl)ethyl)-2-indanone with ethyl piperazine-1-carboxylate hydrochloride to form this compound.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in addiction, depression, and schizophrenia. Studies have also shown that this compound has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1-pyridin-3-ylpropan-2-yl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-27-11-13-28(14-12-27)24(16-21-8-4-5-9-22(21)17-24)23(29)26-19(2)15-20-7-6-10-25-18-20/h4-10,18-19H,3,11-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAUVWJWZDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NC(C)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.